molecular formula C5H3BrN4 B2421781 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 115127-23-6

6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2421781
CAS RN: 115127-23-6
M. Wt: 199.011
InChI Key: PLKMDCDKXTVNBB-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H3BrN4 . It has a molecular weight of 199.01 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is 1S/C5H3BrN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H . This indicates that the compound consists of a bromine atom attached to a triazolopyridazine ring.


Physical And Chemical Properties Analysis

6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a solid compound . It has a molecular weight of 199.01 and should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

Triazolopyridines, the family of compounds to which 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine belongs, have many pharmaceutical applications due to their biological activity . They are known to be biologically active agents with antibacterial , antifungal , anxiolytic , herbicidal , pesticidal , antithrombotic, anti-inflammatory, and antiproliferative properties .

Anticancer Activity

A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, including 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine, were synthesized and evaluated for their antitumor activity . These compounds showed effective antiproliferative activity against A549, Bewo, and MCF-7 cells . Based on these preliminary results, it is believed that 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine could be a potential anticancer agent .

Synthesis of Other Compounds

6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine can be used as a starting material in the synthesis of other complex compounds . It is often used in reactions involving chlorinated agents like NCS for hydrazones under very mild conditions .

Crystallography

The compound 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine has been studied using X-ray diffraction . This allows researchers to understand its crystal structure, which can provide valuable information about its physical properties and potential applications .

Interaction with c-Met Kinase

Molecular docking studies of the inhibitor-c-Met kinase interaction have shown that 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine effectively binds to c-Met kinase through two hydrogen bonds and one π-π interaction . This suggests potential applications in the development of drugs targeting c-Met kinase .

Material Science

The unique crystal structure of 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine may also have implications in material science . Its crystalline form could potentially be used in the development of new materials with specific properties .

Safety and Hazards

The safety information for 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKMDCDKXTVNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

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